4-(2-Hydrazinoethyl)morpholine dioxalate

Description

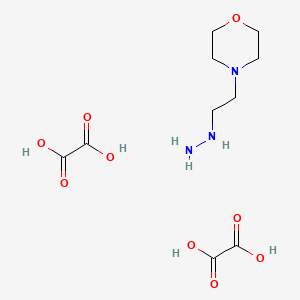

4-(2-Hydrazinoethyl)morpholine dioxalate is a hydrazine-containing morpholine derivative, structurally characterized by a morpholine ring linked to a hydrazinoethyl group (-CH₂-CH₂-NH-NH₂) and stabilized as a dioxalate salt. This compound is typically used in pharmaceutical synthesis as an intermediate or impurity standard due to its reactive hydrazine moiety, which facilitates conjugation or crosslinking in drug development .

Properties

IUPAC Name |

2-morpholin-4-ylethylhydrazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O.2C2H2O4/c7-8-1-2-9-3-5-10-6-4-9;2*3-1(4)2(5)6/h8H,1-7H2;2*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYXYWIPXBYMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Reactivity: The hydrazinoethyl group in the target compound distinguishes it from analogs like 4-(thiazol-2-yl)morpholine, which lacks nucleophilic hydrazine but contains a thiazole ring for metal coordination .

- Stability: Dioxalate salts (e.g., MM0464.20 and the target compound) enhance solubility and stability in acidic conditions compared to non-salt forms like Imp. G(EP) .

- Toxicity : Hydrazine derivatives are associated with higher acute toxicity (oral, dermal) than thiazole- or pyrimidine-containing analogs. For example, 4-(thiazol-2-yl)morpholine is classified as Category 4 for acute oral toxicity (H302), whereas hydrazine derivatives often fall into stricter hazard categories .

Research Findings and Industrial Relevance

- Pharmaceutical Impurity Control : Compounds like MM0464.20 and the target compound are critical for quantifying impurities in APIs (Active Pharmaceutical Ingredients). For instance, dioxalate salts are prioritized in European Pharmacopoeia (EP) standards due to their analytical reproducibility .

- Toxicity Mitigation : Substituting hydrazine-containing intermediates (e.g., the target compound) with safer analogs like 4-(thiazol-2-yl)morpholine is a trend in green chemistry, though this compromises reaction specificity .

- Synthetic Versatility: The hydrazinoethyl group enables unique pathways for functionalizing morpholine scaffolds, which are less feasible with pyrimidine or thiazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.